2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin or its derivatives at room temperature. This reaction yields (E)-3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones, which can be further isomerized into the corresponding (Z)-isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common, particularly at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitro-substituted derivatives .
Scientific Research Applications
2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential anticancer properties and is being explored for its enzymatic inhibitory activity.
Mechanism of Action
The mechanism of action of 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound’s fused pyrazole and pyrimidine rings allow it to mimic the structural features of biogenic purines, making it a promising candidate for drug development. It exerts its effects by inhibiting key enzymes and interfering with cellular processes, leading to its antibacterial and anticancer activities .
Comparison with Similar Compounds
- 2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol
- 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Comparison: Compared to its similar compounds, 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique substitution pattern and the presence of hydroxyl groups, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
5790-45-4 |
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Molecular Formula |
C18H13N3O |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13N3O/c22-18-12-15(13-7-3-1-4-8-13)19-17-11-16(20-21(17)18)14-9-5-2-6-10-14/h1-12,20H |
InChI Key |
VNKCQGVSPOWIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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